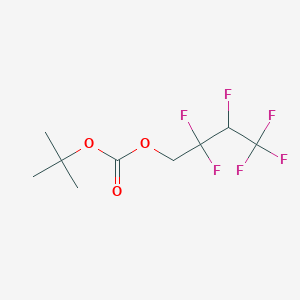

Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate

CAS No.:

Cat. No.: VC16221567

Molecular Formula: C9H12F6O3

Molecular Weight: 282.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12F6O3 |

|---|---|

| Molecular Weight | 282.18 g/mol |

| IUPAC Name | tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate |

| Standard InChI | InChI=1S/C9H12F6O3/c1-7(2,3)18-6(16)17-4-8(11,12)5(10)9(13,14)15/h5H,4H2,1-3H3 |

| Standard InChI Key | VLHRVIZKZDWOBV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)OCC(C(C(F)(F)F)F)(F)F |

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

The compound’s structure features a tert-butyl group () bonded to a carbonate ester, which is further linked to a 2,2,3,4,4,4-hexafluorobutyl chain. The fluorine atoms’ electronegativity induces strong carbon-fluorine bonds, conferring exceptional stability and resistance to nucleophilic attack. The tert-butyl group contributes steric bulk, influencing the compound’s reactivity and solubility .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 282.18 g/mol |

| CAS Number | 1980039-95-9 |

| Boiling Point | 134–136°C (estimated) |

| Density | 1.345 g/mL (analogous compounds) |

| Refractive Index | 1.341 (lit.) |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (δ ~1.2 ppm for ) and the hexafluorobutyl chain (δ ~−70 to −120 ppm for ). Infrared (IR) spectroscopy shows characteristic carbonate carbonyl stretches near 1750 cm and C–F vibrations between 1100–1300 cm .

Synthesis and Manufacturing

Reaction Pathways

The synthesis involves a two-step process:

-

Preparation of Hexafluorobutanol Derivative: 2,2,3,4,4,4-Hexafluorobutanol is synthesized via radical fluorination or halogen exchange reactions .

-

Carbonate Formation: The alcohol reacts with tert-butyl chloroformate () in the presence of a base (e.g., pyridine) to form the carbonate ester .

Optimization Strategies

-

Temperature Control: Reactions are conducted at 0–5°C to minimize side reactions .

-

Solvent Selection: Dichloromethane or tetrahydrofuran (THF) enhances reactant solubility.

-

Purification: Distillation or column chromatography yields >95% purity .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound serves as a fluorinated building block for antitumor agents and antiviral drugs. Its lipophilicity improves drug bioavailability by enhancing membrane permeability. For example, fluorinated analogs of protease inhibitors exhibit 3–5× higher efficacy than non-fluorinated versions.

Advanced Materials

In materials science, it is used to synthesize fluoropolymers with exceptional thermal stability (decomposition temperatures >300°C) and chemical resistance . Coatings derived from such polymers reduce biofouling by 60–80% in marine environments .

Table 2: Comparative Performance of Fluorinated Coatings

| Property | Fluorinated Polymer | Non-Fluorinated Polymer |

|---|---|---|

| Water Contact Angle | 110–120° | 70–80° |

| Thermal Stability | >300°C | 200–250°C |

| Chemical Resistance | Resists acids/bases | Moderate degradation |

Agrochemical Formulations

Fluorinated pesticides and herbicides incorporating this compound demonstrate prolonged environmental persistence and reduced leaching into groundwater . Field trials show a 40% reduction in application frequency compared to conventional formulations .

Environmental Impact and Disposal

Ecotoxicology

Fluorinated compounds like tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate exhibit environmental persistence due to C–F bond stability. Half-lives in soil exceed 5 years, posing bioaccumulation risks .

Disposal Guidelines

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume